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molecular formula C9H9NO B1336126 5-Methylindolin-2-one CAS No. 3484-35-3

5-Methylindolin-2-one

Cat. No. B1336126
M. Wt: 147.17 g/mol
InChI Key: HXQDSHSATAEREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464861

Procedure details

A solution of 2,4,6-trimethylaniline (6.86 g, 5 mmol) in dry THF (100 mL) under an atmosphere of N2 was cooled to -78° C. and n-butyllithium (21 mL, 2.5M solution in hexanes) was added dropwise. The mixture was allowed to warm to 0° C., and dry CO2 gas was bubbled in for 2-3 minutes. The excess CO2 was removed under vacuum, and after the addition of further THF to replace that lost by evaporation, the solution was recooled to -78° C. n-Butyllithium (22 mL, 2.5M solution in hexanes) was again added dropwise, and the temperature was then allowed to rise slowly to -10° C. where a deep red colored solution was obtained. After a further 30 minutes at that temperature, the mixture was again recooled to -78° C. and CO2 gas was bubbled in until the red color disappeared. The reaction mixture was allowed to warm to 20° C., and after removal of the solvent, 0.1M HCL (50 mL) was added to initiate both deprotection of the nitrogen and ring-closure. The resulting mixture was extracted with EtOAc, and this was then washed successively with 0.1M HCl, water, and dilute aqueous Na2CO3. After drying (Na2SO4), the solvent was removed under vacuum, to leave an oil which was purified by chromatography on Al2O3 to give 1,6-dimethyl-2-indolinone (3.37 g, 42% yield) [VII: R1 =6-Me; R3 =Me]; mp (hexane) 94.5°-96° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=C(C)C=1N.C([Li])CCC.CC1C=C2C(=CC=1)[NH:22][C:21](=O)C2.[CH2:27]1[CH2:31][O:30][CH2:29][CH2:28]1>>[CH3:21][N:22]1[C:2]2[C:28](=[CH:29][CH:6]=[C:7]([CH3:9])[CH:8]=2)[CH2:27][C:31]1=[O:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2CC(NC2=CC1)=O
Step Two
Name
Quantity
6.86 g
Type
reactant
Smiles
CC1=C(N)C(=CC(=C1)C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
21 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry CO2 gas was bubbled in for 2-3 minutes
Duration
2.5 (± 0.5) min
CUSTOM
Type
CUSTOM
Details
The excess CO2 was removed under vacuum
ADDITION
Type
ADDITION
Details
after the addition of further THF
CUSTOM
Type
CUSTOM
Details
that lost by evaporation
CUSTOM
Type
CUSTOM
Details
was recooled to -78° C.
ADDITION
Type
ADDITION
Details
was again added dropwise
CUSTOM
Type
CUSTOM
Details
to rise slowly to -10° C.
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
was again recooled to -78° C.
CUSTOM
Type
CUSTOM
Details
CO2 gas was bubbled in until the red color
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20° C.
CUSTOM
Type
CUSTOM
Details
after removal of the solvent, 0.1M HCL (50 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
WASH
Type
WASH
Details
this was then washed successively with 0.1M HCl, water, and dilute aqueous Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to leave an oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on Al2O3

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(CC2=CC=C(C=C12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.37 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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